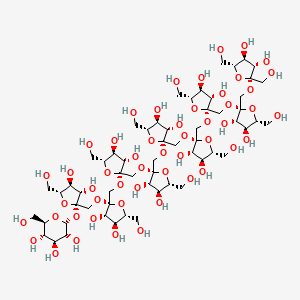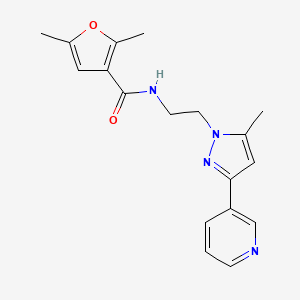
N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide, also known as PTB, is a compound that has been extensively studied for its potential applications in scientific research. PTB is a derivative of the compound 2-mercaptobenzamide and has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- N-substituted sulfanilamide derivatives, including structures related to N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide, have been synthesized and characterized using various spectroscopic methods. Single crystal X-ray diffraction determined their crystal structures, revealing distinct molecular conformations and hydrogen bond network properties. These derivatives exhibit specific thermal properties and melting points, indicating their potential for varied applications in material science (Lahtinen et al., 2014).
Material Science and Polymer Research
- Research into aromatic diamines substituted with trifluoromethyl groups, similar in structure to this compound, led to the synthesis of polyimides with good solubility in strong organic solvents. These polyimides possess high glass-transition temperatures and thermal stability, indicating their potential use in high-performance material applications (Liu et al., 2002).
Biomedical Applications
- Benzamide derivatives, which share structural similarities with this compound, have been synthesized and tested for their anti-pathogenic activity. These compounds showed significant activity against bacterial strains known for biofilm formation, suggesting potential as novel antimicrobial agents (Limban et al., 2011).
Propriétés
IUPAC Name |
N-(4-phenyldiazenylphenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3OS/c24-20(22(25)26)14-15-31-21-9-5-4-8-19(21)23(30)27-16-10-12-18(13-11-16)29-28-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSTVTMRGBDZDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SCCC(=C(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901040684 |
Source


|
| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901040684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339020-02-9 |
Source


|
| Record name | Benzamide, N-[4-(2-phenyldiazenyl)phenyl]-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901040684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Diethyl 2-[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]malonate](/img/structure/B2403513.png)
![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)
![N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide](/img/structure/B2403516.png)
![(2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2403517.png)


![7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2403521.png)



![[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2403526.png)

![1-[(3-Fluorophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2403533.png)
![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline](/img/structure/B2403535.png)
